molecular formula C28H31N B1411770 4

4"-Nonyl-p-terphenyl-4-carbonitrile

Cat. No.: B1411770
CAS No.: 107396-27-0
M. Wt: 381.6 g/mol
InChI Key: WTJUZTSSZCBZCI-UHFFFAOYSA-N
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Description

4"-Nonyl-p-terphenyl-4-carbonitrile is an organic compound with the molecular formula C28H31N It is a derivative of p-terphenyl, where a nonyl group is attached to one of the phenyl rings, and a cyano group is attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4"-Nonyl-p-terphenyl-4-carbonitrile typically involves the following steps:

    Formation of p-terphenyl: The initial step involves the synthesis of p-terphenyl through a coupling reaction of benzene derivatives.

    Introduction of the Nonyl Group: The nonyl group can be introduced via Friedel-Crafts alkylation, where p-terphenyl reacts with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the nonyl-p-terphenyl with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4"-Nonyl-p-terphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

4"-Nonyl-p-terphenyl-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its rigid and extended aromatic structure.

Mechanism of Action

The mechanism by which 4"-Nonyl-p-terphenyl-4-carbonitrile exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular components, such as proteins or nucleic acids, disrupting normal cellular functions. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

    Material Science: In materials science, the compound’s rigid structure contributes to the stability and performance of liquid crystals and polymers.

Comparison with Similar Compounds

4"-Nonyl-p-terphenyl-4-carbonitrile can be compared with other similar compounds, such as:

    p-Terphenyl: The parent compound without the nonyl and cyano groups. It lacks the specific functional properties imparted by these groups.

    4"-Nonyl-p-terphenyl:

    4"-Cyano-p-terphenyl: Lacks the nonyl group, which influences its solubility and interaction with other molecules.

The presence of both the nonyl and cyano groups in this compound makes it unique, providing a combination of hydrophobic and electrophilic properties that are not present in the other compounds.

Properties

IUPAC Name

4-[4-(4-nonylphenyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N/c1-2-3-4-5-6-7-8-9-23-10-14-25(15-11-23)27-18-20-28(21-19-27)26-16-12-24(22-29)13-17-26/h10-21H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJUZTSSZCBZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107396-27-0
Record name 4-cyano-4â??â??-nonyl-p-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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